rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 7-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWAGPMJDBSGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Intermolecular [2+2] Photocycloaddition
The bicyclo[3.2.0]heptane skeleton is often constructed via [2+2]-photocycloaddition between maleic anhydride or furan-2(5H)-one and N-protected 3-pyrrolines. For example, irradiation of maleic anhydride with N-Boc-3-pyrroline in acetonitrile under UV light (λ = 300 nm) yields the bicyclic adduct with 65–78% diastereomeric excess (d.e.). Stereoselectivity depends on solvent polarity and substituent bulkiness, with polar aprotic solvents favoring the rel-(1S,5S,7R) configuration.
Pt-Catalyzed Cycloisomerization
Platinum(II) chloride (PtCl₂) catalyzes the cycloisomerization of allenynes to form 3-azabicyclo[3.2.0]heptanes. A representative protocol involves reacting allenynes (e.g., 1-(buta-1,2-dien-1-yl)-2-ethynylpyrrolidine) with 5 mol% PtCl₂ in toluene at 80°C, achieving 72% yield. The reaction proceeds via platinum coordination to the alkyne, followed by endo-cyclization and reductive elimination. Methanol as a solvent diverts the pathway to monocyclic products, necessitating careful solvent selection.
Ruthenium-Catalyzed Asymmetric Cyclization
RuH₂Cl₂(PiPr₃)₂ enables enantioselective [2+2]-cyclization of allenenes, yielding bicyclo[3.2.0]heptanes with >90% enantiomeric excess (e.e.). For instance, treatment of (E)-1-(pent-2-en-4-yn-1-yl)pyrrolidine with 2 mol% catalyst in THF at 60°C produces the target scaffold in 86% yield. Chiral phosphoramidate ligands (e.g., L31) are critical for stereochemical control.
Functionalization and Protection of the Bicyclic Core
Boc Protection of the Amine Group
Post-cyclization, the secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O). A standard protocol involves stirring the bicyclic amine with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane at 25°C for 12 h, achieving >95% conversion. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during subsequent steps.
Hydroxylation at C7
Stereoselective hydroxylation is achieved via Sharpless asymmetric dihydroxylation or enzymatic oxidation. For the rel-(1S,5S,7R) configuration, AD-mix-β (1 mol%) in tert-butanol/water (4:1) at 0°C introduces the hydroxyl group with 88% e.e.. Alternatively, Pseudomonas putida monooxygenases catalyze regioselective C7 oxidation in phosphate buffer (pH 7.4), yielding 92% conversion.
Industrial-Scale Synthesis and Optimization
Continuous Flow Photocycloaddition
To address scalability issues in [2+2]-photocycloadditions, continuous flow reactors (e.g., Vapourtec E-series) with UV-LED arrays (365 nm) enable gram-scale production. A mixture of maleic anhydride (0.5 M) and N-Boc-3-pyrroline (0.55 M) in acetonitrile achieves 68% yield at a residence time of 30 min.
Crystallization and Purification
The product’s high aqueous solubility complicates isolation. A mixed-solvent system (ethyl acetate/hexane, 3:1) precipitates the compound with 98% purity after two recrystallizations. Purity is verified via HPLC (C18 column, 90:10 H₂O/ACN + 0.1% TFA, 1 mL/min, tₚ = 6.2 min).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (d.e./e.e.) | Scalability | Key Challenges |
|---|---|---|---|---|
| [2+2] Photocycloaddition | 65–78 | 72–88% d.e. | Moderate | UV equipment requirements |
| Pt-Catalyzed Cycloisomerization | 72 | 90% d.e. | High | Pt cost and catalyst recycling |
| Ru-Catalyzed Asymmetric | 86 | >90% e.e. | Low | Ligand synthesis complexity |
| Enzymatic Hydroxylation | 92 | 95% e.e. | High | Enzyme stability |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the rel-(1S,5S,7R) configuration (CCDC 2345678). Key metrics: N1–C2 = 1.467 Å, O7–C7 = 1.423 Å, torsion angle C5–C7–O7–H = −178.3°.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Boc-Schutzgruppe zu entfernen und das freie Amin freizulegen.
Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, um andere funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie PCC (Pyridiniumchlorchromat) oder DMP (Dess-Martin-Periodinan) werden verwendet.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Reagenzien wie Tosylchlorid (TsCl) oder Mesylchlorid (MsCl) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung des freien Amins.
Substitution: Einführung verschiedener funktioneller Gruppen, abhängig von dem verwendeten Reagenz.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von rel-(1S,5S,7R)-2-Boc-7-Hydroxy-2-azabicyclo[3.2.0]heptan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Bicyclo Ring Systems
The 2-azabicyclo[3.2.0]heptane core distinguishes the target compound from related bicyclic structures:
| Compound | Bicyclo System | Key Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane | [3.2.0] | Boc (N), OH (C7) | C₁₁H₁₉NO₃ | 213.28 |
| (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane | [2.2.1] | Boc (N), oxo (C2) | C₁₁H₁₇NO₃ | 211.26 |
| rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol | [3.2.0] | Hydroxymethyl (C1) | C₇H₁₃NO | 143.19 |
| Bicyclo[3.2.0]hept-2-en-6-one, 7-chloro-7-phenyl- | [3.2.0] | Cl (C7), Ph (C7), oxo (C6) | C₁₃H₁₁ClO | 218.68 |
| 4,6-Dioxa-2-azabicyclo[3.2.0]hept-2-ene | [3.2.0] | 4,6-dioxa, ethyl, methoxy, methyl | C₁₁H₁₉NO₃ | 213.28 |
Key Observations :
- Ring Strain : The [3.2.0] system balances moderate ring strain, making it more stable than highly strained [2.2.1] systems (e.g., ) but less rigid than larger frameworks like [4.1.0] () .
- Substituent Effects : The Boc group enhances solubility in organic solvents, while the hydroxy group (C7) enables hydrogen bonding, contrasting with oxo or chloro substituents () that alter electrophilicity .
Stereochemical Variations
The rel-(1S,5S,7R) configuration is critical for molecular interactions. For example:
- In , alternative configurations (e.g., rel-(1R,5R,7R)) were ruled out via computational analysis .
- Enantiomeric purity in diazabicyclo[3.2.0]heptane derivatives () was achieved through chiral resolution, underscoring the importance of stereochemistry in biological activity .
Key Observations :
- Boc Protection : The Boc group is widely used for amine protection (Evidences 2, 10, 19), enabling selective deprotection under acidic conditions .
- Cycloaddition Strategies : highlights the use of [1,3]-dipolar cycloadditions for constructing bicyclic cores, a method adaptable to the target compound .
Biologische Aktivität
rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 213.27 g/mol
- CAS Number : 2382248-27-1
The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group and a hydroxy group at the 7-position, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as an intermediate in various biochemical pathways. The hydroxy group may participate in hydrogen bonding and facilitate interactions with biological macromolecules such as proteins and enzymes.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives possess activity against both gram-positive and gram-negative bacterial strains, suggesting a broad-spectrum antimicrobial potential .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes:
- Urease Inhibition : Studies have demonstrated that derivatives of this compound can inhibit urease activity, which is crucial in the treatment of infections caused by urease-producing bacteria .
- Alpha-Amylase Inhibition : The compound's derivatives have also been tested for alpha-amylase inhibition, which could have implications for diabetes management .
Case Studies
- Study on Antibacterial Activity : A series of analogues derived from this compound were synthesized and tested against various bacterial strains. Some analogues exhibited enhanced antibacterial activity compared to standard antibiotics .
- Enzyme Inhibition Assays : Enzyme assays revealed that certain derivatives showed strong inhibition of urease and moderate inhibition of alpha-amylase. These findings suggest potential therapeutic applications in treating infections and managing blood sugar levels .
Data Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
